molecular formula C7H11F3N4S B2892972 3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 459211-06-4

3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2892972
CAS No.: 459211-06-4
M. Wt: 240.25
InChI Key: KDJVEEQETRWSOS-UHFFFAOYSA-N
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Description

The compound “3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The compound has a butylsulfanyl group (-S-butyl), a trifluoromethyl group (-CF3), and an amine group (-NH2) attached to the triazole ring.


Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule . The presence of the amine group (-NH2) could potentially allow for hydrogen bonding interactions. The butylsulfanyl group (-S-butyl) is a larger, more flexible group that could impact the overall shape and conformation of the molecule.


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions, particularly oxidation/reduction processes . The amine group could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Future Directions

The development of new trifluoromethyl-containing compounds is an active area of research, particularly in the field of medicinal chemistry . Future work could explore the synthesis of this compound and its potential biological activity.

Properties

IUPAC Name

3-butylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4S/c1-2-3-4-15-6-13-12-5(14(6)11)7(8,9)10/h2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVEEQETRWSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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